2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-b]pyridazine is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazine compounds often involves nucleophilic substitution reactions with primary or secondary amines . The specific synthesis process can vary depending on the desired substitutions at various positions on the imidazo[1,2-b]pyridazine ring .Molecular Structure Analysis
The molecular structure of imidazo[1,2-b]pyridazine compounds is characterized by a fused ring system consisting of an imidazole ring and a pyridazine ring . The specific structure can vary depending on the substitutions at various positions on the ring .Chemical Reactions Analysis
Imidazo[1,2-b]pyridazine compounds can undergo various chemical reactions depending on the substitutions at various positions on the ring . For example, they can interact with and inhibit kinases at low nanomolar concentrations .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-b]pyridazine compounds can vary depending on the substitutions at various positions on the ring . For example, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .Applications De Recherche Scientifique
Antihistaminic and Anti-inflammatory Applications
A pivotal study explored the synthesis and evaluation of fused pyridazines, including imidazo[1,2-b]pyridazines, for their antihistaminic activity and inhibitory effects on eosinophil infiltration. One compound demonstrated potent antihistaminic properties without significantly blocking central H(1) receptors, contrasting with its complete blockade of peripheral H(1) receptors. It also inhibited eosinophil infiltration in guinea pigs' skin, suggesting potential therapeutic applications for atopic dermatitis and allergic rhinitis. This compound underwent rapid hydrolysis to an orally active metabolite with both antihistaminic and anti-inflammatory activities, indicating its clinical significance (Gyoten et al., 2003).
Scaffold in Medicinal Chemistry
Imidazo[1,2-a]pyridine, a related scaffold, has been identified as a "drug prejudice" framework due to its broad applications in medicinal chemistry. It has shown promise across various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant applications, among others. This framework is present in several marketed preparations, highlighting its significance in drug discovery and development. Research efforts have aimed at structural modifications of this scaffold to discover novel therapeutic agents (Deep et al., 2016).
Anticancer Potential
Another aspect of research on this compound involves its potential anticancer applications. Various analogs based on the imidazo[1,2-a]pyridine scaffold have been used as lead molecules in clinical trials for anticancer therapy. The compilation of research results since 2001 shows that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activities, including inhibition of CDK, VEGFR, PI3K, EGFR, RGGT, etc., against different tumor cell lines. This positions imidazo[1,2-a]pyridine derivatives as promising candidates for antitumor therapy (Goel et al., 2016).
Antimicrobial Activity
Research into novel derivatives of imidazo[1,2-a]pyridines aimed at evaluating their antibacterial activity has yielded promising results. A particular study synthesized new compounds which were characterized and screened for antibacterial efficacy, showing significant activity against both Gram-positive and Gram-negative bacteria. This work underscores the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, suggesting their utility in combating bacterial infections (Budumuru et al., 2018).
Mécanisme D'action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions such as multiple myeloma .
Mode of Action
The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while the imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The compound affects the TAK1 pathway, which is triggered by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . Aberrant expression of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, often associated with tumorigenesis, progression, and poor prognosis, is also targeted .
Result of Action
The compound inhibits the enzymatic activity of TAK1 at nanomolar concentrations . It has shown excellent activities against multiple myeloma cell lines with GI50 values as low as 30 nM . This inhibition of TAK1 leads to the suppression of cell growth and proliferation, thereby potentially controlling the progression of diseases like multiple myeloma .
Orientations Futures
Propriétés
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20-13-16-3-1-2-4-17(16)22-26(20)14-15-7-10-24(11-8-15)19-6-5-18-21-9-12-25(18)23-19/h5-6,9,12-13,15H,1-4,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWFADRJSWQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.